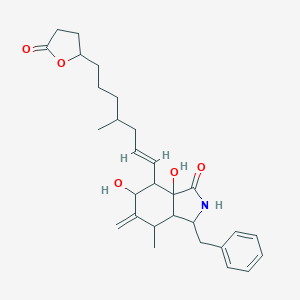
DIHYDROCYTOCHALASIN B GAMMA-LACTONE CRYS TALLINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“DIHYDROCYTOCHALASIN B GAMMA-LACTONE CRYS TALLINE” is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methyl, and phenylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “DIHYDROCYTOCHALASIN B GAMMA-LACTONE CRYS TALLINE” typically involves multi-step organic synthesis. The process may start with the preparation of the isoindoline core, followed by the introduction of the hydroxyl and methyl groups through selective reactions. Common reagents used in these steps include reducing agents, oxidizing agents, and catalysts to facilitate the formation of the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
“DIHYDROCYTOCHALASIN B GAMMA-LACTONE CRYS TALLINE” can undergo various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction may result in the formation of alkanes.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving hydroxyl and methyl groups.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which “DIHYDROCYTOCHALASIN B GAMMA-LACTONE CRYS TALLINE” exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl groups may participate in hydrogen bonding, while the phenylmethyl group may engage in hydrophobic interactions. These interactions can modulate the activity of biological pathways and lead to specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Octahydro-6,7a-dihydroxy-4-methyl-3-(phenylmethyl)-1H-isoindol-1-one: Lacks the heptenyl and tetrahydro-5-oxo-2-furyl groups.
Octahydro-6,7a-dihydroxy-4-methyl-7-(4-methyl-1-heptenyl)-3-(phenylmethyl)-1H-isoindol-1-one: Lacks the tetrahydro-5-oxo-2-furyl group.
Uniqueness
The presence of the tetrahydro-5-oxo-2-furyl group and the specific arrangement of functional groups in “DIHYDROCYTOCHALASIN B GAMMA-LACTONE CRYS TALLINE” distinguishes it from similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and application.
Propiedades
Número CAS |
14110-71-5 |
|---|---|
Fórmula molecular |
C29H39NO5 |
Peso molecular |
481.6 g/mol |
Nombre IUPAC |
3-benzyl-6,7a-dihydroxy-4-methyl-5-methylidene-7-[(E)-4-methyl-7-(5-oxooxolan-2-yl)hept-1-enyl]-2,3,3a,4,6,7-hexahydroisoindol-1-one |
InChI |
InChI=1S/C29H39NO5/c1-18(9-7-13-22-15-16-25(31)35-22)10-8-14-23-27(32)20(3)19(2)26-24(30-28(33)29(23,26)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14,18-19,22-24,26-27,32,34H,3,7,9-10,13,15-17H2,1-2H3,(H,30,33)/b14-8+ |
Clave InChI |
VJQJWFGRYRQFRH-RIYZIHGNSA-N |
SMILES |
CC1C2C(NC(=O)C2(C(C(C1=C)O)C=CCC(C)CCCC3CCC(=O)O3)O)CC4=CC=CC=C4 |
SMILES isomérico |
CC1C2C(NC(=O)C2(C(C(C1=C)O)/C=C/CC(C)CCCC3CCC(=O)O3)O)CC4=CC=CC=C4 |
SMILES canónico |
CC1C2C(NC(=O)C2(C(C(C1=C)O)C=CCC(C)CCCC3CCC(=O)O3)O)CC4=CC=CC=C4 |
Key on ui other cas no. |
14110-71-5 |
Pictogramas |
Acute Toxic |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















